2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-YL)-acrylic acid ethyl ester
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Overview
Description
2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-YL)-acrylic acid ethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound features a cyano group, a trifluoromethyl-phenyl group, and a furan ring, making it a valuable molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-YL)-acrylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 3-trifluoromethyl-phenyl-furan with ethyl cyanoacetate under basic conditions, followed by cyclization and esterification reactions. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-YL)-acrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the furan ring, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C catalyst or LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-YL)-acrylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-YL)-acrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The cyano group and trifluoromethyl-phenyl group contribute to its reactivity and ability to form stable complexes with enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Cyano-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)-2-propenoate
- Ethyl 2-Cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate
- Methyl 2-Cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate
Uniqueness
2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-YL)-acrylic acid ethyl ester stands out due to its trifluoromethyl-phenyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c1-2-23-16(22)12(10-21)9-14-6-7-15(24-14)11-4-3-5-13(8-11)17(18,19)20/h3-9H,2H2,1H3/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAGEERCTVZLGJ-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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